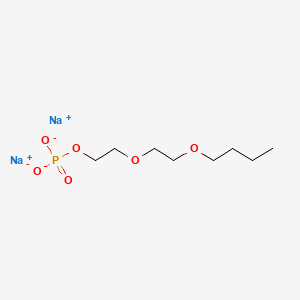
Ethanol, 2-(2-butoxyethoxy)-, phosphate, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(2-butoxyethoxy)-, phosphate, sodium salt: is a chemical compound with the molecular formula C8H18O7PNa. It is a derivative of ethanol and is characterized by the presence of a phosphate group and a sodium salt. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(2-butoxyethoxy)-, phosphate, sodium salt typically involves the reaction of 2-(2-butoxyethoxy)ethanol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to optimize yield and purity. The final product is then purified through filtration and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Ethanol, 2-(2-butoxyethoxy)-, phosphate, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-(2-butoxyethoxy)-, phosphate, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and emulsifiers.
Wirkmechanismus
The mechanism of action of ethanol, 2-(2-butoxyethoxy)-, phosphate, sodium salt involves its interaction with various molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling pathways. Additionally, the compound can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic substances.
Vergleich Mit ähnlichen Verbindungen
- Ethanol, 2-(2-butoxyethoxy)-, phosphate, potassium salt
- Ethanol, 2-(2-butoxyethoxy)-, phosphate, ammonium salt
- Diethylene glycol monobutyl ether phosphate
Comparison: Ethanol, 2-(2-butoxyethoxy)-, phosphate, sodium salt is unique due to its sodium salt form, which imparts specific solubility and reactivity characteristics. Compared to its potassium and ammonium counterparts, the sodium salt is more commonly used in industrial applications due to its cost-effectiveness and availability. The diethylene glycol monobutyl ether phosphate, while similar in structure, lacks the specific properties conferred by the sodium salt.
Eigenschaften
CAS-Nummer |
68814-11-9 |
|---|---|
Molekularformel |
C8H17Na2O6P |
Molekulargewicht |
286.17 g/mol |
IUPAC-Name |
disodium;2-(2-butoxyethoxy)ethyl phosphate |
InChI |
InChI=1S/C8H19O6P.2Na/c1-2-3-4-12-5-6-13-7-8-14-15(9,10)11;;/h2-8H2,1H3,(H2,9,10,11);;/q;2*+1/p-2 |
InChI-Schlüssel |
DSBYJZUBAROODD-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCOCCOCCOP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


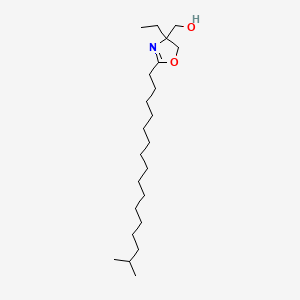
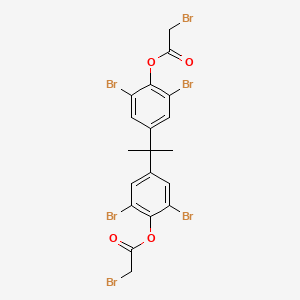
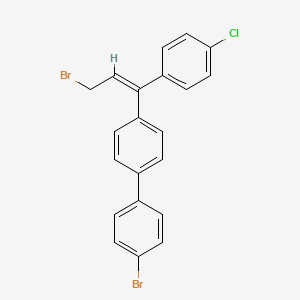
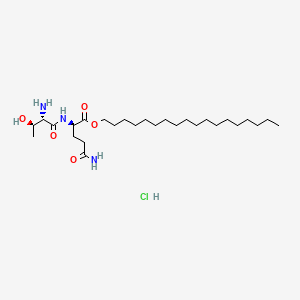
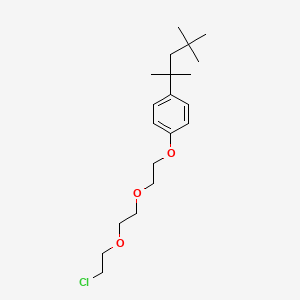
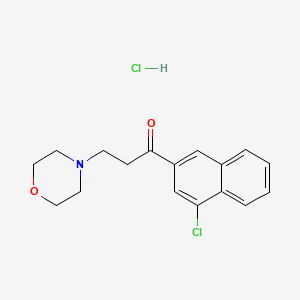
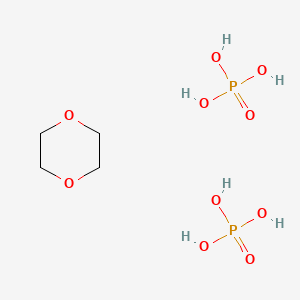
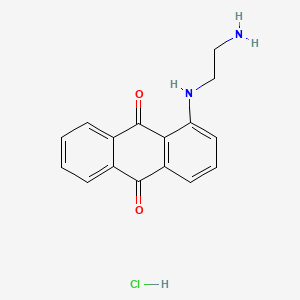
![2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol](/img/structure/B12670737.png)
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)
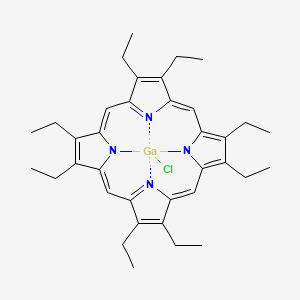
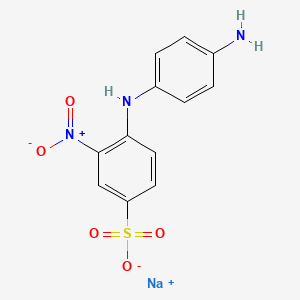
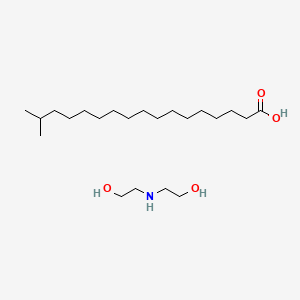
![N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine](/img/structure/B12670764.png)
